molecular formula C10H20N2O B13970130 2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol

2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol

Katalognummer: B13970130
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: KVVIHXCGYZQLDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol is a spirocyclic compound that features a unique structural motif. This compound is characterized by a spiro-connected azaspiro[4.4]nonane ring system with an amino group at the 7-position and an ethanol moiety at the 2-position. The spirocyclic structure imparts significant rigidity and steric constraints, making it an interesting subject for chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol typically involves the construction of the spirocyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a cyclic ketone can yield the spirocyclic intermediate, which is then further functionalized to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization steps. The process may also involve purification techniques such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity that can influence binding affinity and selectivity. The ethanol moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azaspiro[4.4]nonan-3-one: A structurally related compound with a ketone group instead of an ethanol moiety.

    {2-azaspiro[4.4]nonan-3-yl}methanol: Similar spirocyclic structure with a methanol group.

Uniqueness

2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol is unique due to the presence of both an amino group and an ethanol moiety, which provides a distinct set of chemical and biological properties. The combination of these functional groups with the rigid spirocyclic structure makes it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H20N2O

Molekulargewicht

184.28 g/mol

IUPAC-Name

2-(8-amino-2-azaspiro[4.4]nonan-2-yl)ethanol

InChI

InChI=1S/C10H20N2O/c11-9-1-2-10(7-9)3-4-12(8-10)5-6-13/h9,13H,1-8,11H2

InChI-Schlüssel

KVVIHXCGYZQLDH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCN(C2)CCO)CC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.